molecular formula C7H9IN2O2 B13991921 ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate

ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13991921
M. Wt: 280.06 g/mol
InChI Key: HFKFFIHAYJVPFA-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used .

Properties

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H,9,10)

InChI Key

HFKFFIHAYJVPFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1I)C

Origin of Product

United States

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